molecular formula C7H9N3O2 B1414543 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1498993-51-3

4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B1414543
CAS No.: 1498993-51-3
M. Wt: 167.17 g/mol
InChI Key: JORLMYBWNUDYAT-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system consisting of a pyrazole and a pyrimidine ring, which imparts unique chemical and biological properties. It serves as a versatile building block for the synthesis of various bioactive molecules and pharmaceuticals.

Mechanism of Action

While the specific mechanism of action for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is not mentioned in the search results, similar compounds such as pyrazolopyrimidines have shown promise in the creation of NMDA receptor antagonists .

Future Directions

The reduction of the aromatic pyrimidine ring of pyrazolo[1,5-a]pyrimidines to tetrahydropyrazolo[1,5-a]pyrimidines is a clear example of increasing complexity and dimensionality of the structure, which aligns with the “escape from flatland” trends in drug design of recent decades . This suggests that there is potential for further exploration and development of these compounds in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of aminopyrazole with β-ketoesters or β-diketones, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

For industrial-scale production, the synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and residence time. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include functionalized derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid, which can be further utilized in the synthesis of complex bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific ring structure, which allows for diverse chemical modifications and a broad range of biological activities. Its versatility as a building block in medicinal chemistry makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-4-6-8-2-1-3-10(6)9-5/h4,8H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORLMYBWNUDYAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=NN2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 6
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4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

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